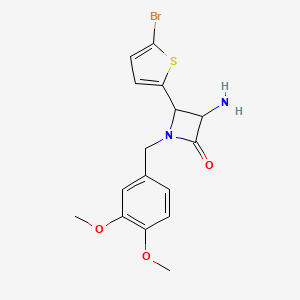
2-Imino-1,2-dihydroquinolin-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Imino-1,2-dihydroquinolin-1-amine is a chemical compound with the molecular formula C9H9N3 and a molecular weight of 159.19 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and biochemical studies . It is known for its unique structure, which includes a quinoline ring system with an imino group and an amine group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Imino-1,2-dihydroquinolin-1-amine typically involves a multi-step process. One common method includes the reaction of 2-aminobenzaldehyde with terminal alkynes and sulfonyl azides in the presence of a copper catalyst (CuCl) . This method is known for its mild reaction conditions and high yield.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis methods used in research can be scaled up for industrial purposes. The use of copper catalysis and mild reaction conditions makes it feasible for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Imino-1,2-dihydroquinolin-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions, particularly at the imino group, to form various substituted quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Imino-1,2-dihydroquinolin-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of organic electronics and photonics.
Mécanisme D'action
The mechanism of action of 2-Imino-1,2-dihydroquinolin-1-amine involves its interaction with various molecular targets and pathways. The imino and amine groups in its structure allow it to form hydrogen bonds and interact with biological molecules. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways, contributing to its biological activities .
Comparaison Avec Des Composés Similaires
Quinoline: A parent compound with a similar ring structure but lacking the imino and amine groups.
2-Aminoquinoline: Similar to 2-Imino-1,2-dihydroquinolin-1-amine but with an amino group instead of an imino group.
1,2-Dihydroquinoline: Lacks the imino group but shares the dihydroquinoline structure.
Uniqueness: this compound is unique due to the presence of both imino and amine groups in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets more effectively compared to its similar counterparts.
Propriétés
Formule moléculaire |
C9H9N3 |
|---|---|
Poids moléculaire |
159.19 g/mol |
Nom IUPAC |
2-iminoquinolin-1-amine |
InChI |
InChI=1S/C9H9N3/c10-9-6-5-7-3-1-2-4-8(7)12(9)11/h1-6,10H,11H2 |
Clé InChI |
WDRONSIUETVCRF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=N)N2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


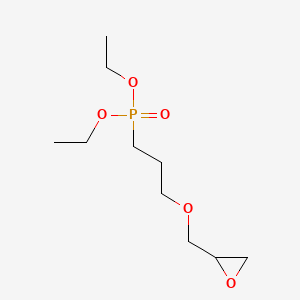
![N'-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxo-5-prop-1-ynylpyrimidin-4-yl]-N,N-bis(2-methylpropyl)methanimidamide](/img/structure/B12063803.png)
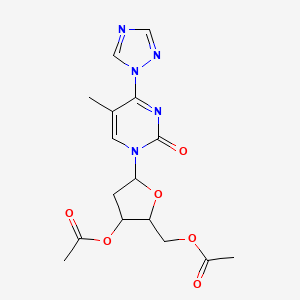

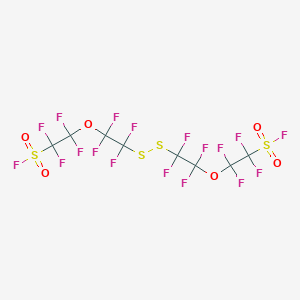


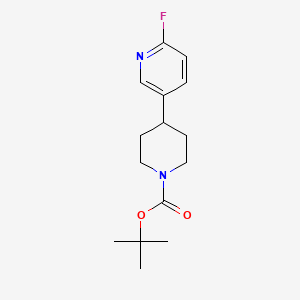

![tert-Butyl 2-[6-chloro-2-(difluoromethyl)-3-pyridyl]acetate](/img/structure/B12063870.png)

